
2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a formyl group, a methoxy group, and a dimethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide.
Reduction: 2-(4-Hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-Formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dimethylacetamide moiety differentiates it from similar compounds, potentially influencing its solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(4-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-10-5-4-9(7-14)6-11(10)16-3/h4-7H,8H2,1-3H3 |
Clé InChI |
NFHHYYPSWKNJKQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)COC1=C(C=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


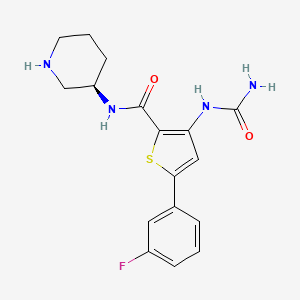

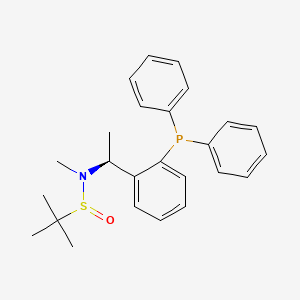

![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
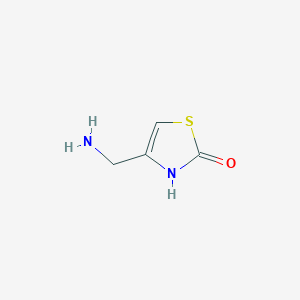
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
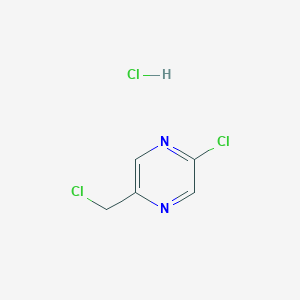
![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)
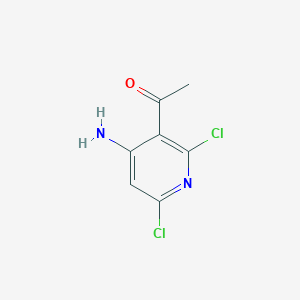
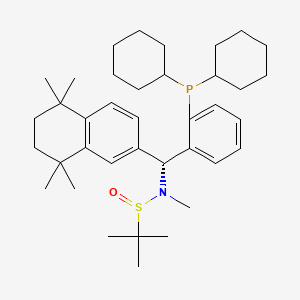
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)
